Zelavespib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Identity and Pharmacological Profile

The table below summarizes the key characteristics of Zelavespib.

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Code Name | PU-H71 (also known as NSC 750424) [2] [1] |

| Modality | Small Molecule [1] |

| Molecular Weight | 512.37 g/mol [2] [1] |

| Chemical Formula | C18H21IN6O2S [1] |

| Primary Target | Heat Shock Protein 90 (HSP90) [2] [1] |

| Mechanism | Inhibitor [1] |

| IC50 (HSP90) | 51 nM (in MDA-MB-468 cells) [2] [3] |

| Development Status | Investigational; several Phase 1 trials completed or terminated [2] [4] |

Mechanism of Action: Beyond Simple HSP90 Inhibition

This compound's mechanism is best understood through its unique interaction with epichaperomes [5] [6] [7].

- Epichaperomes vs. Chaperones: Unlike normal, transient chaperone complexes that assist in proper protein folding, epichaperomes are maladaptive, stable scaffolding structures formed primarily in diseased cells (e.g., cancer, neurodegenerative diseases) [5] [6]. They pathologically rewire protein-protein interaction (PPI) networks, supporting disease-specific phenotypes and cellular survival [5] [6].

- Target Preference: this compound demonstrates a strong binding preference for HSP90 when it is incorporated into these epichaperomes, over the more abundant HSP90 found in normal chaperone complexes in healthy cells [5]. This specificity helps target diseased cells.

- The Trapping Mechanism: this compound becomes physically trapped when it binds to HSP90 within the epichaperome structure. This initial binding triggers the disassembly of the entire epichaperome, a process that takes time. The drug's extended on-target residence time (with half-lives from 24 to 100 hours in human tumors) is dictated by the kinetics of epichaperome disassembly, not just simple drug-target unbinding. This means the drug remains active at the site long after it has been cleared from the bloodstream [5].

The following diagram illustrates this key mechanism of action:

> this compound preferentially binds HSP90 in pathologic epichaperomes, triggering disassembly and normalization of dysregulated protein networks.

Quantitative Cellular and In Vivo Efficacy Data

This compound has demonstrated potent activity across a wide range of preclinical models.

| Model Type | Cell Line / Model | Assay / Effect | Result (IC50/GI50/Other) |

|---|---|---|---|

| Breast Cancer (TNBC) | MDA-MB-468 | Growth inhibition [2] | 65 nM |

| Breast Cancer | SKBr3 | Growth inhibition [2] | 50 nM |

| Breast Cancer | MCF7 | Her2 level reduction (WB) [2] | 60 nM |

| Lung Cancer | A549/ATCC | Cytotoxicity [3] | 87 nM |

| Colon Cancer | COLO 205 | Cytotoxicity [3] | 48 nM |

| Leukemia | HL-60(TB) | Cytotoxicity [3] | 63 nM |

| Cervical Cancer | HeLa | Antiproliferative activity [3] | 226.5 nM |

| In Vivo Efficacy | MDA-MB-231 xenograft | Tumor growth inhibition [2] | 96% inhibition (75 mg/kg) |

| In Vivo Efficacy | MDA-MB-231 xenograft | Complete response [2] | 100% (75 mg/kg, alternate days) |

Its effects are mediated by degrading key oncogenic client proteins and disrupting critical survival pathways. Treatment leads to the degradation or inactivation of tumor-driving molecules like EGFR, HER3, Raf-1, and Akt, and induces G2-M cell cycle arrest and apoptosis [2]. In aggressive B-cell lymphomas, this compound disrupts HSP90-organized "metabosomes," reducing the production of metabolites like inosine and slowing tumor metabolism [7].

Key Experimental Protocols

To support research efforts, here are methodologies for two key experiments used to study this compound.

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the displacement of a fluorescent probe by this compound to determine binding affinity [2].

- Lysate Preparation: Rupture cells by freezing at -70°C and dissolve the extract in HFB buffer (20 mM Hepes pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% Nonidet P-40) with protease and phosphatase inhibitors.

- Saturation Curve: Treat 3 nM of fluorescently labeled geldanamycin (Cy3B-GM) with increasing amounts of cellular lysate to determine the amount needed for 90-99% bound ligand.

- Competition Study: In a 96-well plate, combine 3 nM Cy3B-GM, the predetermined amount of lysate, and the test Hsp90 inhibitor (this compound).

- Incubation & Measurement: Shake the plate for 24 hours at 4°C. Record fluorescence polarization (FP) values in millipolarization (mP) units.

- Data Analysis: Calculate the EC50 as the competitor concentration that displaces 50% of the Cy3B-GM.

Cell Viability Assay (CellTiter-Glo)

This protocol assesses the cytotoxic effects of this compound [2].

- Cell Seeding: Seed exponentially growing cells (e.g., 8x10³ cells/well for MDA-MB-231) into black 96-well plates.

- Drug Treatment: Incubate cells in medium containing either a vehicle control (DMSO) or this compound for the indicated time (e.g., 3 days) at 37°C. Use 3 replicate wells per condition.

- Signal Development: Equilibrate plates to room temperature for ~30 minutes. Add 100 μL of CellTiter-Glo reagent to each well.

- Mixing and Incubation: Mix on an orbital shaker for 2 minutes, then incubate for 15 minutes to 2 hours at room temperature.

- Measurement: Measure the luminescence signal in each well using a microplate reader.

Clinical Development and Therapeutic Potential

This compound has entered several clinical trials, primarily for oncology indications, though its development has seen some setbacks.

| Condition | Development Status | Key Findings / Notes |

|---|---|---|

| Myelofibrosis | Phase 1; Terminated (Nov 2022) [4] | Trial NCT03935555 was terminated. |

| Lymphoma | Phase 1; Completed/Terminated [2] [4] | Preclinical data shows promise in MYC-driven lymphomas [7]. |

| Metastatic Solid Tumors | Phase 1; Completed [2] [1] | - |

| Acute Myeloid Leukemia (AML) | Preclinical [8] [4] | Shows efficacy in TP53-mutant AML models, synergizes with venetoclax [8]. |

Clinical studies using radiolabeled this compound have shown that its residence time in tumors is highly variable (half-life of 24-100 hours) and correlates with epichaperome abundance, not plasma pharmacokinetics [5]. This underscores the importance of target engagement measurements over traditional plasma assays for this class of drugs [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (PU-H71) | HSP (HSP90) inhibitor | Mechanism [selleckchem.com]

- 3. This compound (PU-H71) | Hsp90 Inhibitor [medchemexpress.com]

- 4. This compound - Samus Therapeutics - AdisInsight - Springer [adisinsight.springer.com]

- 5. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 6. Systems-level analyses of protein-protein interaction ... [nature.com]

- 7. Scientists Uncover a Key Vulnerability of Aggressive ... [news.weill.cornell.edu]

- 8. Epichaperome inhibition targets TP53-mutant AML and ... [sciencedirect.com]

Zelavespib target binding kinetics residence time

Mechanism of Action and Binding Kinetics

The following table summarizes the key features of zelavespib's interaction with its target, the epichaperome.

| Feature | Description |

|---|---|

| Primary Target | HSP90 incorporated into pathologic epichaperomes (not canonical HSP90 complexes) [1]. |

| Binding Mechanism | Non-covalent, but becomes functionally trapped upon binding to the epichaperome structure [2] [3]. |

| Key Distinction | Residence time is governed by epichaperome disassembly kinetics, not the drug-target unbinding rate [2]. |

| Functional Outcome | Binding induces the disassembly of the epichaperome, restoring normal protein interaction networks [2] [1]. |

| Plasma PK vs. Target Engagement | No correlation; drug remains bound at the target site for days after clearance from plasma [2]. |

Quantitative Residence Time Data

Clinical and pre-clinical studies have quantified the extended residence time of this compound, as summarized below.

| Parameter | Value / Range | Context |

|---|---|---|

| Tumor Residence Half-life | 24 to 100 hours [2] | Human patients (variable based on epichaperome abundance) [2]. |

| Target Occupancy | Several days | Persists long after systemic clearance [2]. |

| Correlation with Efficacy | Significant correlation | Degree of target occupancy correlates with anti-tumor effects [2]. |

Experimental Protocols for Key Assays

To investigate this compound's mechanism, researchers use specific biochemical and imaging techniques.

- Native-PAGE for Epichaperome Detection: This method distinguishes epichaperomes from canonical chaperone complexes [1]. Cell or tissue homogenates are prepared under non-denaturing conditions and separated on native gels. Epichaperomes appear as stable, high-molecular-weight species, while dynamic chaperone complexes dissociate and are seen at lower molecular weights (~242 kDa for HSP90 homodimers) [1]. Immunoblotting with HSP90 or HSC70 antibodies confirms their presence.

- In Vivo Target Occupancy and Pharmacokinetics (PK): Real-time assessment in live subjects uses Positron Emission Tomography (PET) [2] [4]. A traceable derivative like 124I-labeled this compound is co-injected with a therapeutic dose. PET imaging then simultaneously measures drug concentration at the target site and its clearance from plasma, directly demonstrating prolonged target engagement despite rapid systemic clearance [2].

- Affinity Capture and Epichaperomics: Chemical probes like biotinylated PU-H71 (PU-B) immobilize epichaperomes from native biological samples [5]. This affinity purification isolates the entire pathologic complex and its associated proteome for downstream analysis, identifying dysregulated protein networks in disease [5].

Pathway and Conceptual Diagrams

The following diagram illustrates the core mechanism of how this compound modulates the epichaperome, leading to its prolonged residence time and pharmacological effect.

This mechanism explains why this compound's effects are long-lasting. The drug's action is not a simple matter of blocking a single protein, but rather dismantling a large pathological structure.

The diagram below visualizes the critical conceptual shift in understanding this compound's pharmacokinetics and pharmacodynamics.

References

- 1. Epichaperomes: redefining chaperone biology and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Prolonged Drug Action: The Role of ... [cancercommunity.nature.com]

- 4. Synthesis and Characterization of Click Chemical Probes for ... [pmc.ncbi.nlm.nih.gov]

- 5. Systems-level analyses of protein-protein interaction ... [nature.com]

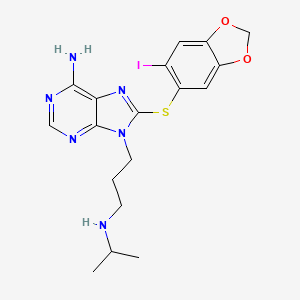

Molecular Structure and Core Characteristics of Zelavespib

Zelavespib (PU-H71) is a purine-scaffold-based inhibitor that competitively binds to the N-terminal ATP-binding pocket of HSP90 [1] [2]. Its structure is critical for its selectivity towards tumor-associated HSP90 complexes.

- Chemical Formula: C₁₈H₂₁IN₆O₂S [1]

- Molecular Weight: 512.37 g/mol [1]

- CAS Number: 873436-91-0 [3] [1]

The structure-activity relationship (SAR) for Hsp90 inhibitors highlights the importance of specific moieties for binding affinity and selectivity. For instance, research on related compounds containing a tertiary alcohol has shown that this group acts as a hydrogen-bond acceptor with Asn51 in the Hsp90α binding pocket. Replacing this alcohol with a nitrile maintained comparable affinity, while substitution with an azide, amine, or methoxy group led to a significant loss of binding [4]. This underscores the precision required in the inhibitor's structure for optimal target engagement.

Unique Mechanism: Targeting the Epichaperome

This compound's efficacy is distinguished by its ability to selectively target a pathological form of HSP90 embedded within large, stable complexes known as epichaperomes [5].

The diagram below illustrates the unique binding and retention mechanism of this compound to epichaperomes in diseased cells, which explains its prolonged therapeutic effect.

This compound's trapping mechanism leads to sustained target modulation.

This mechanism results in a long drug-target residence time. Clinical studies using radiolabeled this compound have shown it can be retained in tumors with a half-life ranging from 24 to 100 hours, despite being rapidly cleared from plasma and non-diseased tissues [5]. The degree of tumor retention correlates with anti-tumor effects [5].

Quantitative Biological Activity Profile

The following table summarizes key in vitro and in vivo data for this compound, demonstrating its potent biological activity.

| Model System | Measured Activity / Effect | Value | Context / Key Findings |

|---|---|---|---|

| In Vitro | Direct HSP90 Binding (IC₅₀) | 51 nM [3] [1] | Measured in MDA-MB-468 cell lysates. |

| In Vitro | Anti-proliferative (GI₅₀) | 38 - 2512 nM [3] | Wide range across 20+ cancer cell lines (e.g., 38 nM in HT-29, 2512 nM in EKVX). |

| In Vitro | Client Protein Degradation | ~65-99% reduction [1] | Dose-dependent degradation of EGFR, HER3, Raf-1, Akt in breast cancer cells. |

| In Vivo | Efficacy (MDA-MB-231 xenograft) | 75 mg/kg [1] | Inhibited tumor growth by 96%; induced complete regression in some models. |

| In Vivo | Tumor Residence Half-life | 24 - 100 hours [5] | Measured in human patients via PET imaging; varies with epichaperome levels. |

Key Experimental Protocols

To evaluate the activity of HSP90 inhibitors like this compound in a research setting, the following methodologies are commonly employed.

HSP90 Binding Assay (Fluorescence Polarization) [1] This protocol measures the direct binding affinity of a compound to HSP90 within a complex cellular environment.

- Lysate Preparation: Prepare cell lysates (e.g., from MDA-MB-468 cells) by rupturing membranes and dissolving the extract in HFB buffer with protease/phosphatase inhibitors.

- Ligand Binding: Incubate a constant, low concentration (e.g., 3 nM) of a fluorescently-labeled HSP90 ligand (like Cy3B-geldanamycin) with the cellular lysate in a 96-well plate.

- Competition: Introduce the test Hsp90 inhibitor (this compound) at varying concentrations to compete with the fluorescent ligand for binding sites.

- Measurement & Analysis: After incubation, measure fluorescence polarization (FP). The EC₅₀ value is the concentration of this compound that displaces 50% of the bound fluorescent ligand.

Cell Viability Assay (CellTiter-Glo Luminescent) [1] This protocol assesses the anti-proliferative effects of this compound.

- Cell Seeding: Seed exponentially growing cancer cells (e.g., 8x10³ cells/well) into a 96-well plate.

- Compound Treatment: Treat cells with a range of this compound concentrations or a DMSO vehicle control for a specified duration (e.g., 72 hours).

- Viability Detection: Equilibrate the plate to room temperature, add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

- Analysis: Measure luminescence. The IC₅₀ is the compound concentration that reduces cell viability by 50%.

The experimental workflow for these core assays is summarized below.

Core in vitro workflows for assessing HSP90 inhibition and cellular efficacy.

Future Perspectives and Combination Strategies

Research indicates that the future clinical application of this compound and other HSP90 inhibitors likely lies in rational combination therapies [6] [2]. This approach aims to overcome resistance mechanisms and enhance anti-tumor efficacy.

- Synergy with Targeted Pathway Inhibitors: In Burkitt Lymphoma models, this compound was found to degrade multiple components of the PI3K/AKT/mTOR signaling pathway. Consequently, combining it with a dual PI3K/mTOR inhibitor (BEZ-235) showed synergistic anti-lymphoma activity both in vitro and in vivo [6].

- Addressing Resistance Networks: In Mantle Cell Lymphoma, resistance to sequential therapies (BTK inhibitors and CAR-T) is driven by a network involving HSP90, MYC, and CDK9. Co-targeting HSP90 (with this compound) and CDK9 has demonstrated a synergistic effect in diminishing MYC activity and exerting potent anti-tumor activity [7].

References

- 1. This compound (PU-H71) Datasheet [selleckchem.com]

- 2. Combination Strategies with HSP90 Inhibitors in Cancer ... [mdpi.com]

- 3. This compound (PU-H71) | Hsp90 Inhibitor | MedChemExpress [medchemexpress.com]

- 4. – Structure Study of Tertiary Alcohol... Activity Relationship [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling ... [pmc.ncbi.nlm.nih.gov]

- 7. The HSP -MYC-CDK9 network drives therapeutic resistance in... 90 [ehoonline.biomedcentral.com]

Zelavespib pharmacokinetics and target occupancy studies

Core Mechanism of Action and Pharmacokinetics

Zelavespib is a potent and selective inhibitor that specifically targets the HSP90 within pathogenic epichaperomes—oligomeric structures of tightly bound chaperones and co-factors that rewire protein-protein interactions in diseased cells [1] [2].

Its distinctive pharmacokinetic (PK) profile is characterized by a long drug-target residence time at the disease site. The following table summarizes the key relationships in its PK/TO profile.

| Feature | Description & Implication |

|---|---|

| Plasma PK | Rapid clearance and fast metabolism [1] [2]. |

| Tumor Residence | prolonged retention (half-life of 24 to 100 hours); driven by epichaperome disassembly kinetics [1]. |

| Key Mechanism | Trapping Effect: this compound binds to epichaperomes, becomes trapped, and induces its disassembly. The drug's off-rate is governed by the slow disassembly rate of the epichaperome structure itself [1] [2]. |

| Clinical Correlation | Tumor retention and pharmacodynamic effects do not correlate with plasma PK profiles. Target occupancy, measured via PET, correlates with anti-tumor efficacy [1]. |

This mechanism means that the drug's efficacy is driven by the disassembly kinetics of the epichaperome target, rather than by the classic drug-target unbinding kinetics measured in diluted in vitro systems [1].

Quantitative and Biochemical Data

The table below consolidates key quantitative findings from preclinical and clinical studies.

| Parameter | Value / Finding | Context / Model |

|---|---|---|

| HSP90 Inhibitory Potency (IC50) | 51 nM [3] [4] | In vitro, MDA-MB-468 cells [3]. |

| Cellular GI50 (Growth Inhibition) | Range: 0.038 - 2.512 μM [3] | Panel of human cancer cell lines (e.g., 0.048 μM in COLO 205, 0.087 μM in A549) [3]. |

| In Vivo Efficacy Dose | 75 mg/kg [4] | MDA-MB-231 xenograft mouse model (induced 96% tumor growth inhibition) [4]. |

| Clinical Tumor Half-life | 24 - 100 hours [1] | Variable retention in human patients, correlated with epichaperome abundance [1]. |

Key Experimental Protocols

The following methodologies are critical for investigating this compound's behavior.

Target Occupancy and Residence Time Measurement

- In Vivo PK/TO Studies: Real-time single-tumor pharmacokinetics in mice and humans were enabled by Positron Emission Tomography (PET) using tracer amounts of 124I-radiolabeled this compound co-injected with therapeutic doses [1]. This method allows for direct quantification of drug presence at the target site over time.

- Biochemical Monitoring: Epichaperome assemblies were monitored biochemically in mouse models after this compound administration. Techniques like native gel electrophoresis or co-immunoprecipitation can assess the integrity of these high-molecular-weight complexes [1].

HSP90 Binding Assay (In Vitro)

- Fluorescence Polarization (FP) Assay: This common in vitro method measures direct binding to HSP90 in cellular lysates. The assay uses a fluorescently labeled HSP90 inhibitor (e.g., Cy3B-geldanamycin) as a tracer.

- Procedure: Cell lysates are incubated with the tracer and increasing concentrations of this compound. The mixture is left on a shaker at 4°C for 24 hours, after which fluorescence polarization (FP) values are recorded. The EC50 is determined as the competitor concentration that displaces 50% of the tracer [4].

In Vivo Efficacy Studies

- Model: Athymic nude mice implanted with human cancer cell lines (e.g., MDA-MB-231 triple-negative breast cancer) [1] [4].

- Dosing: this compound is typically administered intraperitoneally (i.p.) on an alternate-day schedule at doses such as 75 mg/kg [4].

- Endpoint Analysis: Tumor growth inhibition is measured. Additionally, tumors are analyzed via Western blot to assess the degradation of client proteins (e.g., EGFR, AKT, RAF-1) and induction of apoptosis markers [4].

Visualizing the Epichaperome Trapping Mechanism

The following diagram illustrates the unique mechanism that leads to this compound's prolonged residence time.

Key Takeaways for Researchers

- Paradigm Shift in PK/PD: this compound demonstrates that for some agents, target residence time and disassembly kinetics are more critical drivers of efficacy than traditional affinity-based metrics and plasma PK [1].

- Biomarker-Driven Development: The correlation between epichaperome abundance, drug retention, and efficacy underscores the need for patient stratification biomarkers in clinical development. PET imaging with radiolabeled tracers is a powerful tool for this purpose [1].

- Beyond Canonical Inhibition: The "trapping" mechanism that leads to epichaperome disassembly represents a distinct mode of action compared to standard HSP90 inhibitors, highlighting a new avenue for therapeutic intervention in cancer and neurodegenerative diseases [1] [2].

References

- 1. Unraveling the Mechanism of Epichaperome Modulation by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Prolonged Drug Action: The Role of Epichaperome Agents [communities.springernature.com]

- 3. This compound (PU-H71) | Hsp90 Inhibitor [medchemexpress.com]

- 4. This compound (PU-H71) | HSP (HSP90) inhibitor | Mechanism [selleckchem.com]

how does Zelavespib work in cancer cells

Molecular Mechanism of Action

Zelavespib (also known as PU-H71) is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90) [1]. Its unique mechanism stems from its strong preference for HSP90 that is incorporated into epichaperomes [2] [3].

- Epichaperome Targeting: Unlike normal HSP90 which functions as a single chaperone, epichaperomes are large, stable multi-protein complexes formed in malignant cells. They act as scaffolding platforms that pathologically rewire cellular signaling networks, promoting the stability and function of numerous oncogenic "client" proteins [2] [3]. This compound binds to the altered ATP-binding site of HSP90 within these epichaperomes with much higher affinity than to free HSP90, conferring a therapeutic window that spares healthy cells [3].

- Induced Disassembly & Prolonged Trapping: Upon binding, this compound becomes trapped within the epichaperome structure. This binding initiates the complex's disassembly. The drug's extended residence time on the target is not due to slow unbinding kinetics but is dictated by the disassembly kinetics of the epichaperome itself [2].

- Oncogenic Client Protein Degradation: With the epichaperome disassembled and HSP90 inhibited, the oncogenic client proteins it supports—including kinases and transcription factors—are no longer stabilized. They are subsequently tagged for degradation via the proteasome, leading to a coordinated collapse of multiple pro-survival and proliferation pathways within the cancer cell [3] [1].

The following diagram illustrates this mechanism of action:

> this compound selectively targets and disassembles cancer-specific epichaperome complexes, leading to cell death.

Key Experimental Evidence & Data

Research has demonstrated this compound's activity across various models, with strong evidence supporting its use in aggressive cancers like TP53-mutant Acute Myeloid Leukemia (AML).

Table 1: In Vitro Cytotoxicity and Target Engagement of this compound [1]

| Cell Line | Cancer Type | Assay Type | Result / IC₅₀ |

|---|---|---|---|

| SKBr3 | Breast Cancer | Growth Inhibition | IC₅₀ = 0.05 µM |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Growth Inhibition | IC₅₀ = 0.065 µM |

| MCF7 | Breast Cancer | HER2 Reduction (Western Blot) | IC₅₀ = 0.06 µM |

| NCI-H526 | Small Cell Lung Cancer | HSP90 Binding (Fluorescence Polarization) | Effective at 1 µM |

| MRC5 | Normal Lung Fibroblast | Cytotoxicity | IC₅₀ = 1 µM |

Table 2: In Vivo Efficacy and Synergy in TP53-mutant AML Models [3]

| Model Type | Cancer Type | Treatment | Key Finding |

|---|---|---|---|

| Xenograft (TP53-R248W Molm13) | Acute Myeloid Leukemia (AML) | PU-H71 (50 mg/kg) | Prolonged survival; effective against AML stem/progenitor cells. |

| Patient-Derived Xenograft (PDX) | TP53-mutant AML | PU-H71 | Demonstrated antileukemia activity with minimal effect on healthy human bone marrow CD34+ cells. |

| In Vitro & In Vivo | TP53-mutant AML | PU-H71 + Venetoclax (BCL-2 inhibitor) | Synergistic cell killing; prevented outgrowth of venetoclax-resistant TP53-mutant clones. |

Detailed Experimental Protocols

To evaluate this compound's activity, researchers use specific biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.

HSP90 Binding Affinity Assay (Fluorescence Polarization) [1] This protocol measures the direct binding of this compound to HSP90 in cellular lysates.

- Lysate Preparation: Cell lysates are prepared by rupturing cellular membranes (e.g., freezing at -70°C) and dissolving the extract in HFB buffer with protease and phosphatase inhibitors.

- Saturation Curve: A fluorescently labeled geldanamycin probe (Cy3B-GM) at 3 nM is treated with increasing amounts of cellular lysate to determine the amount needed for 90-99% ligand binding.

- Competition Study: The chosen amount of lysate is incubated with 3 nM Cy3B-GM and increasing concentrations of this compound in a 96-well plate.

- Incubation & Reading: The plate is shaken for 24 hours at 4°C.

- Data Analysis: Fluorescence polarization (FP) values are recorded. The EC₅₀ is calculated as the concentration of this compound that displaces 50% of the Cy3B-GM probe.

Cell Viability and Growth Inhibition Assay (SRB/Luminescence) [1] This assesses the cytotoxic effect of this compound on cancer cells.

- Cell Seeding: Exponentially growing cells (e.g., MDA-MB-231) are seeded into 96-well plates.

- Drug Treatment: Cells are incubated in medium containing either a vehicle control (DMSO) or serial dilutions of this compound for a specified time (e.g., 3 days).

- Viability Measurement:

- SRB Assay: Cells are fixed and stained with Sulforhodamine B, which binds to proteins. The stained dye is dissolved, and absorbance is measured to quantify cell mass.

- CellTiter-Glo Assay: A luminescent method that measures ATP levels as an indicator of metabolically active cells. Reagent is added, and the resulting luminescence signal is measured.

- IC₅₀ Calculation: The concentration of drug that reduces cell viability or growth by 50% is determined from the dose-response curve.

Rationale for Combination Therapy

The search results highlight a particularly promising combination: this compound with the BCL-2 inhibitor venetoclax for TP53-mutant AML [3].

- Overcoming Resistance: TP53 mutations are a major driver of resistance to venetoclax in AML. This compound targets mutant p53 and other survival pathways, effectively killing these resistant cells.

- Synergistic Mechanism: this compound treatment decreases levels of the anti-apoptotic protein MCL-1 and increases levels of the pro-apoptotic protein Bcl-2-like protein 11 (BIM). This "re-primes" the cancer cells for apoptosis, making them exquisitely sensitive to the pro-death signal triggered by venetoclax [3].

- Suppressing Clonal Outgrowth: In models mimicking a heterogeneous tumor, this compound was effective against both TP53-wild-type and TP53-mutant cells, whereas venetoclax or MDM2 inhibitors selectively favored the outgrowth of the resistant TP53-mutant population. The combination prevented this outgrowth [3].

Conclusion for Researchers

This compound represents a mechanistically distinct class of HSP90 inhibitor whose activity is predicated on epichaperome dependency in cancer cells rather than simple HSP90 inhibition. Its key differentiators are:

- High Selectivity: Preferential binding to the tumor-specific epichaperome complex [2] [3].

- Prolonged Target Engagement: An extended on-target residence time driven by epichaperome disassembly kinetics [2].

- Broad Oncoprotein Downregulation: Simultaneous degradation of multiple client proteins critical for cancer cell survival [3] [1].

- Favorable Therapeutic Index: Demonstrated efficacy in preclinical models of aggressive cancers like TP53-mutant AML with minimal effect on normal hematopoiesis [3].

References

- 1. This compound (PU-H71) | HSP (HSP90) inhibitor | Mechanism [selleckchem.com]

- 2. Unraveling the Mechanism of Epichaperome Modulation by this compound: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epichaperome inhibition targets TP53-mutant AML and ... [pmc.ncbi.nlm.nih.gov]

Zelavespib HSP90 conformational mutants disease states

Zelavespib and Epichaperome Modulation

This compound is an epichaperome-binding agent that targets a disease-specific conformation of HSP90 embedded within epichaperomes [1] [2]. Unlike traditional HSP90 inhibitors that aim to completely block the chaperone function across all cells, this compound's action is more nuanced and targeted.

The table below summarizes the key differences and the mechanism of this compound:

| Feature | Traditional HSP90 Inhibitors | This compound (Epichaperome Agent) |

|---|---|---|

| Primary Target | General HSP90 pools in all cells [3] | HSP90 specifically within pathologic epichaperomes [1] [4] |

| Mechanism of Action | Inhibits ATPase activity, disrupts chaperone function [3] | Binds and is trapped by epichaperome structure, leading to its disassembly [1] [2] |

| Selectivity | Low; affects both healthy and diseased cells [3] | High; targets maladaptive scaffolds in diseased cells only [1] [4] |

| Key Consequence | Client protein degradation [3] | Rewiring of pathological protein-protein interaction (PPI) networks [1] [2] |

| Target Residence Time | Shorter, governed by plasma PK [1] | Very long (days); dictated by epichaperome disassembly kinetics [1] [2] |

The following diagram illustrates the core mechanism of how this compound modulates the epichaperome.

This compound binds the epichaperome, becomes trapped, induces disassembly, and resets pathological cellular networks.

Quantitative Data on Target Engagement

The therapeutic efficacy of this compound is closely linked to its prolonged residence time at the target site, a key differentiator from conventional drugs.

| Parameter | Value / Range | Context / Implication |

|---|---|---|

| Tumor Residence Half-life | 24 to 100 hours [1] [2] | Highly variable; depends on epichaperome abundance in the individual tumor. |

| Epichaperome Abundance | ~5% to 35% of chaperone pool [1] [2] | Found in diseased cells (e.g., cancer). Higher levels correlate with longer drug retention. |

| Target Occupancy Measurement | Positron Emission Tomography (PET) with ¹²⁴I-labeled this compound [1] [2] | Used in patients to quantify drug retention at the tumor site in real-time. |

| Correlation with Efficacy | Significant correlation [1] [2] | Higher target occupancy (measured via PET) correlates with greater anti-tumor effects. |

Experimental Protocols for Epichaperome Research

The following methodologies are critical for investigating epichaperomes and the effects of compounds like this compound.

1. Detection and Analysis of Epichaperome Assemblies

- Core Method: Native Polyacrylamide Gel Electrophoresis (PAGE) [4].

- Purpose: To separate and visualize native, high-molecular-weight epichaperome complexes without denaturing them.

- Procedure: Cell or tissue homogenates are prepared using non-denaturing lysis buffers. The samples are then run on native PAGE gels, which preserve protein complexes. This is followed by immunoblotting using antibodies against epichaperome constituents like HSP90, HSC70 (HSP70), HOP, and CDC37 [4].

- Key Readout: The presence of epichaperomes is indicated by high-molecular-weight species on the immunoblot, distinct from the primary bands of individual chaperone dimers or monomers [4].

2. In Vivo Pharmacokinetics (PK) and Target Occupancy

- Core Method: Positron Emission Tomography (PET) Imaging [1] [2].

- Purpose: To non-invasively measure the real-time distribution, retention, and target engagement of the drug in live animal models and human patients.

- Procedure: A tracer amount of a radiolabeled derivative (e.g., ¹²⁴I-PU-H71, which is ¹²⁴I-zelavespib) is co-injected with a therapeutic dose of the unlabeled drug. Serial PET scans are then performed to track the radiotracer's concentration and retention specifically in tumors over time [1] [2].

- Key Readout: The prolonged retention of the signal in tumors, despite rapid clearance from plasma and healthy tissues, provides a direct measure of drug-target residence time and occupancy [1] [2].

3. Functional Confirmation of Epichaperome Disassembly

- Core Workflow: Ex Vivo Biochemical Confirmation [1] [4].

- Purpose: To biochemically confirm that the observed drug retention in vivo leads to the intended biological effect—epichaperome disassembly.

- Procedure: After in vivo drug treatment and PET imaging, tumors are excised. Homogenates from these tumors are analyzed using the native PAGE protocol described above.

- Key Readout: Successful epichaperome modulation is confirmed by a reduction or disappearance of the high-molecular-weight epichaperome species on the native PAGE immunoblot, indicating disassembly, without a change in the total expression levels of the individual chaperone proteins [1] [4].

The diagram below integrates these key experimental steps into a cohesive workflow.

Integrated workflow for studying this compound's pharmacokinetics, target engagement, and biochemical effects.

Disease Relevance and Clinical Translation

Epichaperomes are not limited to a single disease but represent a broader mechanism of cellular pathology.

- Cancer: Epichaperomes are a distinct feature of many cancer cells, including solid tumors and leukemia stem cells. They support malignant phenotypes by scaffolding and enhancing the activity of oncoproteins [4]. Their formation can be driven by hyperactivation of transcription factors like c-MYC [4].

- Neurodegenerative Diseases: Pathologic epichaperome structures have been identified in models of Alzheimer's disease and Parkinson's disease. In these contexts, they negatively rewire the connectivity of proteins crucial for synaptic plasticity, brain energetics, and immune response [1] [4].

- Stem Cell Biology: Epichaperomes are also present in pluripotent stem cells (both embryonic and induced), where they appear to support the maintenance of stemness and robust proliferative capacity [4].

This mechanistic understanding has direct clinical implications. This compound and the related compound icapamespib (PU-AD) have advanced into clinical trials for both cancer and Alzheimer's disease [1] [2]. The use of PET imaging to measure target occupancy in individual patients is a key strategy for optimizing dose and treatment schedules in these trials [1] [2].

References

- 1. Unraveling the Mechanism of Epichaperome Modulation ... [mdpi.com]

- 2. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in HSP90 inhibitors as targeted cancer ... [sciencedirect.com]

- 4. Phosphorylation-driven epichaperome assembly is a ... [nature.com]

Zelavespib effect on protein-protein interaction networks

Mechanism of Action: Trapping and Disassembly

Zelavespib does not work as a simple, reversible inhibitor. Its mechanism involves a kinetic trapping process leading to the disassembly of the epichaperome scaffold.

- Preferential Binding: this compound has a strong preference for the specific conformation of HSP90 that is integrated into epichaperomes, as opposed to HSP90 in canonical, transient folding complexes [1] [2].

- Target Trapping: Upon binding, the drug becomes kinetically "trapped" within the stable epichaperome structure [3].

- Scaffold Disassembly: The binding and trapping of this compound induces the disassembly of the entire epichaperome structure. This disassembly is not due to a degradation of the chaperone proteins themselves, as their expression levels remain unchanged [3].

- Network Normalization: With the pathological scaffold dismantled, the protein-protein interaction networks that were sustaining the disease phenotype are normalized, which restores cellular function and inhibits pathological processes [1].

The following diagram illustrates this sequential mechanism of action.

This compound mechanism: from epichaperome binding to PPI network normalization.

Quantitative and Pharmacokinetic Data

The therapeutic efficacy of this compound is driven by its prolonged target residence time at the disease site, a phenomenon distinct from its plasma pharmacokinetics [3].

| Parameter | Value or Observation | Context / Significance |

|---|---|---|

| HSP90 Inhibition (IC₅₀) | 51 nM [4] | In MDA-MB-468 breast cancer cells [4]. |

| Target Residence Time (Half-life) | 24 to 100 hours [3] | Measured in human tumors; varies with epichaperome abundance [3]. |

| Relationship: Plasma PK vs. Tumor PK | No correlation [3] | Drug is rapidly cleared from plasma but retained for days in tumors [3]. |

| Key Determinant of Efficacy | Target occupancy and residence time [3] | Correlates with anti-tumor effects, not peak plasma concentration [3]. |

Key Experimental Protocols

Researchers can study epichaperomes and this compound engagement using the following biochemical and imaging techniques.

Detecting Epichaperome Assemblies via Native PAGE

This method distinguishes stable, high-molecular-weight epichaperomes from dynamic chaperone complexes [1] [2].

- Sample Preparation: Prepare cell or tissue homogenates under non-denaturing conditions (without SDS or reducing agents) to preserve native protein complexes [1].

- Electrophoresis: Run the homogenates on native polyacrylamide gels (Native-PAGE), which do not use SDS, allowing proteins to separate based on their native charge and size [1].

- Immunoblotting: Transfer proteins to a membrane and probe with antibodies against epichaperome constituents (e.g., HSP90, HSC70, CDC37, AHA1, HOP) [2].

- Interpretation: Canonical HSP90 complexes appear as a diffuse band around 242 kDa. Epichaperomes are identified as additional high-molecular-weight species (smears or discrete bands) above the 242 kDa marker. These stable assemblies persist on the gel due to their tight, covalent-like interactions [1].

Measuring In Vivo Target Engagement with Radiolabeled Probes

This protocol uses radiolabeled analogs of epichaperome binders for quantitative imaging and pharmacokinetic studies [3].

- Probe Synthesis: Synthesize a radiolabeled version of the drug, such as 124I-PU-H71 (this compound) or 131I-PU-AD (Icapamespib), which retains the biological activity of the parent compound [3].

- In Vivo Administration: Co-inject a trace amount of the radiolabeled probe with a therapeutic dose of the unlabeled drug into animal models or humans [3].

- Imaging & Quantification: Use Positron Emission Tomography (PET) imaging to non-invasively monitor the distribution, uptake, and retention of the probe in real-time [3]. Target occupancy and drug residence time can be quantified from the PET data in specific regions of interest (e.g., tumors) [3].

- Correlation with Efficacy: The degree of target occupancy measured by PET has been shown to correlate significantly with the observed anti-tumor effects [3].

Therapeutic Implications and Future Directions

The epichaperome-centric mechanism of this compound represents a paradigm shift from traditional, client-based HSP90 inhibition to a network-based therapeutic strategy [1]. This approach offers several key advantages:

- Precision Medicine: Tumor sensitivity to this compound correlates directly with epichaperome abundance, not total HSP90 levels, providing a biomarker for patient stratification [1].

- Prolonged Action: The long residence time means therapeutic effects persist long after the drug is cleared from the bloodstream, potentially allowing for more flexible dosing schedules [3].

- Foundation for Novel Modalities: Insights into HSP90 biology in disease have enabled new therapeutic strategies, such as the development of HSP90-mediated targeted protein degraders (HEMTACs/HIM-PROTACs), which aim to eliminate the HSP90 protein itself alongside its oncogenic clients [5].

References

- 1. Epichaperomes: redefining chaperone biology and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation-driven epichaperome assembly is a ... [nature.com]

- 3. Epichaperome Modulation by this compound: Biochemical Insights [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PU-H71) | Hsp90 Inhibitor [medchemexpress.com]

- 5. Targeted protein degradation of HSP90 and associated ... [pmc.ncbi.nlm.nih.gov]

Zelavespib clinical trials cancer neurodegenerative diseases

Mechanism of Action and Experimental Insights

Zelavespib's mechanism is more nuanced than traditional HSP90 inhibitors, as it specifically targets HSP90 within pathologic epichaperomes [1].

Key Mechanistic Steps

The following diagram outlines the proposed mechanism of this compound action based on in vivo studies:

Interpretation of Findings

Research indicates that this compound's prolonged presence in tumors is linked to target disassembly kinetics rather than simple drug-target unbinding. The drug's off-rate from the epichaperome is much slower than predicted from tumor pharmacokinetics or in vitro assays, explaining its sustained pharmacodynamic effects despite low systemic drug concentrations [1].

Clinical Trial Overview

This compound has been investigated in multiple clinical trials, primarily in oncology. The table below summarizes its clinical trial status based on available data.

| Condition | Phase | Status | Notes |

|---|---|---|---|

| Lymphoma / Metastatic Solid Tumor / Myeloproliferative Neoplasms (MPNs) [2] | 1 | Completed | - |

| Metastatic Breast Cancer [2] | 1 | Completed | - |

| Accelerated Phase MPN / Blast Phase MPN [2] | 2 | Withdrawn | - |

| Essential Thrombocythemia (ET) / Polycythemia Vera (PV) / Primary Myelofibrosis (PMF) [2] | 2 | Terminated | - |

| Active Solid Malignancy / Cancer / Multiple Myeloma / Non-Hodgkin's Lymphoma [2] | 1 | Active, Not Recruiting | Diagnostic study |

| Neurodegenerative Diseases [1] | Preclinical | Investigational | Promising therapeutic efficacy in disease models; epichaperomes identified in Alzheimer's and Parkinson's disease [1] |

Guidance for Further Information

- For Detailed Experimental Protocols: The published primary research article from [1] is the best source for specific methodologies. You can look up the full text using the provided DOI (

10.3390/biomedicines11102599). - For Latest Clinical Trial Status: ClinicalTrials.gov is the most authoritative and up-to-date source for patient recruitment status and detailed trial design beyond the high-level summary provided here.

References

Zelavespib pharmacokinetics rapid plasma clearance metabolism

Mechanism of Action and Experimental Evidence

Zelavespib's distinctive profile stems from its action on epichaperomes, which are pathological scaffolds of tightly bound chaperones and co-chaperones found in diseased cells, unlike normal chaperones [1] [2].

Mechanism of Prolonged Target Retention

The extended residence time is not due to simple high-affinity binding but a more complex process best explained by the following diagram:

Mechanism of this compound's extended tumor residence.

- Target Engagement and Trapping: this compound specifically binds to HSP90 within epichaperomes. The compound becomes physically "trapped" in the oligomeric structure [1] [2].

- Target Disassembly Drives Retention: The drug's residence time is governed by the kinetics of epichaperome disassembly, a slow process, rather than the drug's simple off-rate from its target. This explains the disconnect between rapid plasma clearance and sustained action in tumors [1] [2].

Key Experimental Findings

Clinical observations using radiolabeled this compound (124I-PU-H71) for PET imaging confirm the mechanism:

- Lack of Plasma Correlation: In human patients, plasma PK profiles never correlated with the drug's retention profile in tumors or its pharmacodynamic effects [1] [2].

- Tumor Retention Variability: The half-life of this compound in tumors varied widely (24-100 hours) and was positively correlated with the abundance of epichaperomes in the tumor [1] [2].

- Target Occupancy Predicts Efficacy: The degree of target occupancy measured by PET imaging significantly correlated with the magnitude of the anti-tumor effect [1] [2].

Methodologies for Studying Pharmacokinetics

Key experimental approaches used to characterize this compound's complex behavior are outlined in the table below.

| Method | Application & Workflow | Key Insight Provided |

|---|---|---|

| PET Imaging with Radiolabeled Drug [1] [2] | Co-inject tracer 124I-zelavespib with therapeutic dose → Perform serial PET scans → Measure tumor radioactivity over time. | Real-time, tumor-specific pharmacokinetics and target occupancy in individual subjects. |

| Biodistribution Studies (Preclinical) [2] | Administer drug to tumor-bearing mice → Euthanize at time points → Collect and analyze drug concentrations in plasma, tumors, and normal tissues. | Quantitative comparison of drug levels between diseased and healthy tissues, confirming selective retention. |

| Biochemical Target Engagement Assays [1] | Treat tumor samples or models with this compound → Lyse cells → Analyze epichaperome complexes via native PAGE or immunoprecipitation. | Direct evidence of epichaperome disassembly and target modulation, independent of drug concentration. |

Research Implications

- Dosing Optimization: Dosing schedules should be guided by target engagement biomarkers rather than traditional plasma PK metrics [1] [2].

- Patient Stratification: Measuring epichaperome levels in tumors could identify patients most likely to benefit from this compound, as higher levels correlate with longer drug retention and better efficacy [1] [2].

- Drug Development Paradigm: this compound demonstrates the importance of measuring drug-target residence time and tissue pharmacodynamics, moving beyond classic PK-driven development [1] [2].

References

Zelavespib epichaperome agent therapeutic efficacy models

Mechanism of Action: Target Trapping and Disassembly

Zelavespib is a potent and selective inhibitor that targets the epichaperome, a pathological scaffolding structure formed by tightly bound chaperones and co-factors in diseased cells, unlike ubiquitous chaperones involved in normal protein folding [1] [2].

The therapeutic efficacy of this compound is driven by a unique target trapping mechanism and prolonged drug-target residence time, which can be visualized in the following diagram of its mechanism and therapeutic application:

This compound's core mechanism involves trapping and disassembly, leading to sustained pharmacological effects despite rapid systemic clearance [1] [3]. Its residence time in tumors is dictated by the kinetics of epichaperome disassembly rather than simple drug-target unbinding [1].

Disease Models and Therapeutic Efficacy

This compound has demonstrated compelling efficacy across a range of models, from cell lines to human patients. The table below summarizes key findings:

| Model Type | Specific Model/Disease | Key Efficacy Findings | Experimental Details |

|---|---|---|---|

| Cancer Cell Lines | Triple-Negative Breast Cancer (MDA-MB-468) | IC50 = 51 nM; induced apoptosis [4]. | 72-hour exposure; measured cell viability [4]. |

| Pancreatic Cancer (Subset) | ~7% of samples highly sensitive (>80% apoptosis) [2]. | Ex vivo sensitivity correlated with epichaperome abundance [2]. | |

| In Vivo (Mouse Models) | MDA-MB-468 Xenograft | Tumor growth inhibition; intratumoral drug accumulation [4]. | 75 mg/kg, i.p., 3 weeks [4]. |

| Human Clinical Case | Refractory AML with PML-SYK Fusion | Durable complete remission after 16 doses [5]. | Compassionate use; 300 mg/m² dose [5]. |

Core Experimental Protocols

To evaluate this compound's activity and epichaperome biology, several key experimental protocols are used.

PU-FITC Flow Cytometry Binding Assay

This protocol measures epichaperome abundance at the single-cell level [5].

- Cell Preparation: Prepare a single-cell suspension from patient samples (e.g., bone marrow) or cultured cell lines.

- Staining: Incubate cells with the PU-FITC fluorescent probe.

- Analysis: Analyze cells by flow cytometry. High PU-FITC binding indicates high epichaperome abundance.

- Gating: Compare signals in different cell populations (e.g., malignant blasts vs. normal donor-derived lymphocytes) [5].

Ex Vivo Sensitivity and Apoptosis Assay

This protocol tests the functional vulnerability of cells to this compound [5].

- Cell Culture: Isolate and culture primary patient cells or established cell lines.

- Drug Treatment: Treat cells with a range of this compound (PU-H71) concentrations for a set period (e.g., 72 hours).

- Viability Measurement: Assess cell viability using assays like flow cytometry-based apoptosis detection or colony-forming capacity tests [5].

- Data Correlation: Correlate IC50 values with epichaperome levels from the PU-FITC assay [5] [2].

Target Engagement and Residence Time Analysis

This method biochemically validates drug binding and measures its prolonged retention [1] [2].

- In Vivo Dosing: Administer this compound to tumor-bearing mouse models.

- Sample Collection: Collect plasma and tumor tissues at various time points.

- Drug Measurement: Use methods like mass spectrometry to measure drug concentration. Key finding: this compound clears rapidly from plasma but is retained in tumors for days [1].

- Biochemical Validation: Use immobilized this compound (PU-beads) to pull down and quantify engaged epichaperome complexes from tumor lysates, confirming sustained target occupancy [2].

Pharmacological and Clinical Profile

- Safety and Tolerability: A first-in-human trial in patients with solid tumors found this compound was well-tolerated at doses up to 470 mg/m² on a weekly schedule, with no dose-limiting toxicities reported [6].

- Pharmacokinetics: The mean terminal plasma half-life was 8.4 ± 3.6 hours, but as noted, its action duration in tumors is much longer due to the trapping mechanism [1] [6].

Key Takeaways for Research and Development

- Predictive Biomarker: Epichaperome abundance is a functional biomarker for identifying tumors likely to respond to this compound [5] [2].

- Unique PK/PD Relationship: Therapeutic effects are driven by extended target residence time, not plasma half-life, necessitating non-standard metrics for dose optimization [1].

- Broad Therapeutic Potential: Preclinical and early clinical data validate the epichaperome as a viable target in cancers and potentially neurodegenerative diseases [1] [5].

References

- 1. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologically controlling protein-protein interactions ... [nature.com]

- 3. Exploring Prolonged Drug Action: The Role of ... [cancercommunity.nature.com]

- 4. hydrochloride (PU-H71 hydrochloride)... This compound [peptidedb.com]

- 5. Targeting the epichaperome as an effective precision ... [nature.com]

- 6. First-in-human study of the epichaperome inhibitor PU-H71 [pmc.ncbi.nlm.nih.gov]

Zelavespib non-covalent agent extended residence time

The Core Mechanism: Trapping and Disassembly

The extended residence time of Zelavespib is not a function of traditional, high-affinity binding but rather a dynamic process involving the target's structure itself.

- Initial Trapping: this compound binds to a specific, pathologically altered conformation of HSP90 that is integrated into epichaperomes. Upon binding, the drug becomes functionally "trapped" within these large, stable assemblies [1] [2].

- Induced Disassembly: The binding of this compound initiates the disassembly of the epichaperome structure itself. The drug's residence time is therefore directly linked to the kinetics of this target disassembly process, not the simple dissociation rate of the drug from its binding site [1].

- Specificity for Disease Context: Epichaperomes are predominantly found in diseased cells (e.g., cancer, neurodegenerative), which is why this compound shows minimal retention in non-diseased tissues. The formation of these structures is facilitated by post-translational modifications (PTMs) on HSP90, such as phosphorylation at specific serine residues (e.g., Ser226 and Ser255), which create a microenvironment conducive to epichaperome assembly [3] [4].

This mechanism is illustrated in the following workflow:

Experimental Protocols for Investigation

To study this unique mechanism, researchers employ a combination of pharmacological, biochemical, and imaging techniques. The key methodologies are outlined below.

| Method Category | Protocol Summary | Key Outcome Measures |

|---|---|---|

| In Vivo Pharmacokinetics (PK) & Target Occupancy | Co-inject therapeutic dose with a radiolabeled derivative (e.g., [¹²⁴I]-PU-AD or [¹³¹I]-PU-AD); track plasma clearance and tumor retention over time using PET imaging or gamma counting [1] [4]. | Real-time single-tumor PK; correlation between target occupancy level and anti-tumor effects [1]. |

| Biochemical Monitoring of Epichaperomes | Analyze cell or tissue homogenates using native PAGE followed by immunoblotting for epichaperome constituents (HSP90, HSC70, HOP, CDC37) [1] [3]. | Detection of high-molecular-weight epichaperome species; observation of their disassembly after this compound treatment without changes in total chaperone levels [3]. |

| Cellular & Tissue-Based Detection | Use clickable probes (e.g., PU-TCO) in live cells or tissues, followed by bioorthogonal ligation with a fluorescent reporter for detection via flow cytometry or high-resolution imaging [4]. | Cellular-resolution visualization of epichaperomes; quantification of epichaperome abundance in specific cell populations [4]. |

Therapeutic Implications & Research Applications

Understanding this mechanism has direct translational relevance:

- Efficacy and Dosing: Drugs with long residence times can maintain pharmacodynamic effects long after systemic clearance, allowing for less frequent dosing [1] [2].

- Biomarker and Patient Stratification: The variability in this compound's tumor residence time (24-100 h) is attributed to differing epichaperome abundance levels. This suggests that quantifying epichaperomes could help identify patients most likely to respond to therapy [1].

- Novel Tool Development: The unique binding properties of this compound have enabled the development of chemical probes (e.g., radiolabeled or clickable versions) for detecting and studying epichaperomes in biological systems, aiding in fundamental research and diagnostic development [4].

The extended residence time of this compound is a result of a complex, target-dependent process. The provided data and protocols should serve as a solid foundation for your technical guide.

References

- 1. Unraveling the Mechanism of Epichaperome Modulation by this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Prolonged Drug Action: The Role of ... [cancercommunity.nature.com]

- 3. Phosphorylation-driven epichaperome assembly is a ... [nature.com]

- 4. Synthesis and Characterization of Click Chemical Probes for ... [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Biodistribution of Zelavespib in Mouse Models

References

- 1. Epichaperomes: redefining chaperone biology and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Mechanism of Epichaperome Modulation ... [mdpi.com]

- 4. This compound (PU-H71) | HSP (HSP90) inhibitor | Mechanism [selleckchem.com]

- 5. In vivo imaging of heat shock protein 90 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

Zelavespib IC50 HSP90 inhibition MDA-MB-468 cells

Quantitative Profiling of Zelavespib

The table below summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Context / Cell Line | Reference |

|---|---|---|---|

| IC50 (HSP90 Inhibition) | 51 nM | MDA-MB-468 cells | [1] [2] [3] |

| EC50 (HSP90 Inhibition) | 10.2 nM | MDA-MB-468 cells (Function assay) | [2] |

| GI50 (Growth Inhibition) | 65 nM | MDA-MB-468 cells | [3] |

| GI50 (Growth Inhibition) | 140 nM | MDA-MB-231 cells | [2] [3] |

| GI50 (Growth Inhibition) | 87 nM | HCC-1806 cells | [3] |

This compound demonstrates broad anti-proliferative activity across a wide panel of human cancer cell lines. The following table lists selected growth inhibition (GI50) values, typically measured after 48 hours using the sulforhodamine B (SRB) assay [1].

| Cell Line | GI50 (μM) | Cell Line | GI50 (μM) |

|---|---|---|---|

| A549 (Lung) | 0.087 | HCT-116 (Colon) | 0.063 |

| COLO 205 (Colon) | 0.048 | HL-60(TB) (Leukemia) | 0.063 |

| DU-145 (Prostate) | 0.048 | KM12 (Colon) | 0.059 |

| HT-29 (Colon) | 0.038 | K562 (Leukemia) | 0.071 |

| IGROV-1 (Ovarian) | 0.089 | LOX IMVI (Melanoma) | 0.079 |

Experimental Protocols

HSP90 Binding Assay (Fluorescence Polarization)

This protocol measures the direct binding and displacement efficiency of this compound on HSP90 [2] [4].

- Key Reagents: Fluorescently labeled geldanamycin (Cy3B-GM), cell lysates (source of HSP90), test compound (this compound), HFB buffer.

- Procedure:

- Lysate Preparation: Rupture cells by freeze-thaw cycles. Dissolve the cellular extract in HFB buffer (20 mM Hepes pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40) with protease and phosphatase inhibitors.

- Saturation Curve: Titrate increasing amounts of cellular lysate with a fixed concentration (3 nM) of Cy3B-GM to determine the lysate amount that results in 90-99% bound ligand.

- Competition Study: In a black 96-well plate, combine 3 nM Cy3B-GM, the pre-determined amount of lysate, and a titration of this compound in a final volume of 100 µL.

- Incubation & Reading: Seal the plate and incubate on a shaker for 24 hours at 4°C. Measure the fluorescence polarization (FP) values in millipolarization (mP) units.

- Data Analysis: Plot the FP signal against the logarithm of the this compound concentration. The EC50 is the concentration at which 50% of the Cy3B-GM is displaced.

Cellular Proliferation Assay (SRB/CellTiter-Glo)

This protocol assesses the cytotoxicity and anti-proliferative effects of this compound [2] [4].

- Key Reagents: Cancer cell lines (e.g., MDA-MB-231), this compound, Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, CellTiter-Glo or SRB reagent.

- Procedure:

- Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 8x10³ cells per well in 100 µL of medium.

- Compound Treatment: Incubate cells in medium containing either vehicle control (DMSO) or a dose range of this compound for the desired time (e.g., 48-72 hours) at 37°C.

- Viability Measurement:

- CellTiter-Glo: Equilibrate plates to room temperature for 30 min. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes, incubate for 15 min to 2 hours, and measure luminescence.

- SRB Assay: After compound incubation, precipitate cellular proteins with trichloroacetic acid, wash, and stain with SRB dye. Dissolve the bound dye and measure absorbance.

- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 is the compound concentration that results in a 50% reduction in cell growth.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of the ATP-binding site in the N-terminal domain of HSP90 [5]. This disrupts the chaperone cycle, leading to the proteasomal degradation of numerous oncogenic "client proteins" it stabilizes.

A key advancement is the understanding that this compound preferentially targets epichaperomes [6] [7]. These are stable, pathological scaffold structures formed by tightly bound chaperones and co-factors in diseased cells, which rewire protein-protein interactions to maintain a malignant state [6]. This compound becomes trapped in these epichaperomes, leading to their disassembly and a prolonged residence time in tumors that is decoupled from its rapid plasma clearance [6].

Application Notes for Researchers

- Selectivity for Diseased Tissues: this compound's unique property of prolonged retention in epichaperome-positive tumors while being rapidly cleared from normal tissues offers a potential for a wider therapeutic window [6]. This makes it a compelling candidate for targeted cancer therapy and for use as a PET imaging agent when radiolabeled [6] [5].

- Overcoming Resistance: By simultaneously degrading multiple oncogenic drivers and survival proteins (e.g., EGFR, Akt, Bcl-xL), this compound can circumvent resistance mechanisms that often plague single-target therapies [2] [8]. It has also been shown to induce apoptosis even in cells with high Bcl-2 expression [4].

- In Vivo Dosing: Preclinical studies in MDA-MB-231 xenograft models have shown efficacy with intraperitoneal administration of 75 mg/kg on an alternate-day schedule or three times per week [2] [4]. Tumor regression was associated with downregulation of client proteins like EGFR, HER3, Raf-1, and Akt.

- Clinical Translation: this compound has progressed to Phase 1 and 2 clinical trials for various cancers and myeloproliferative neoplasms [2] [9]. Its development highlights the importance of tumor-specific pharmacokinetics over plasma measurements for dose optimization [6].

References

- 1. This compound (PU-H71) | Hsp90 Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound (PU-H71) | HSP (HSP90) inhibitor | Mechanism [selleckchem.com]

- 3. This compound hydrochloride | HSP [targetmol.com]

- 4. This compound (PU-H71) Datasheet [selleck.co.jp]

- 5. In vivo imaging of heat shock protein 90 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Mechanism of Epichaperome Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation-driven epichaperome assembly is a ... [nature.com]

- 8. Targeted protein degradation of HSP90 and associated ... [pmc.ncbi.nlm.nih.gov]

- 9. PD010470 - this compound [probes-drugs.org]

Zelavespib apoptosis induction triple-negative breast cancer

Mechanistic Rationale and Experimental Design

Heat shock protein 90 (HSP90) is a molecular chaperone that stabilizes numerous oncogenic "client proteins," many of which are crucial for cancer cell survival and proliferation [1] [2]. In TNBC, HSP90 is often upregulated, and its inhibition leads to the simultaneous degradation of multiple client proteins, disrupting several oncogenic signaling pathways at once and ultimately triggering programmed cell death, or apoptosis [3] [4].

The diagram below illustrates the proposed signaling pathways through which HSP90 inhibition, potentially by agents like zelavespib, can induce apoptosis in TNBC cells.

A proteomic study of HSP90β-selective inhibitors in TNBC identified several potential client proteins whose degradation could explain the anti-cancer effects, providing specific targets for validation in your experiments [5].

| Potential Client Protein | Functional Category | Proposed Role in Apoptosis Induction |

|---|---|---|

| AKT | Kinase | Master regulator of pro-survival signals; degradation inhibits PI3K/AKT/mTOR pathway [6]. |

| CDK1 | Kinase / Cell Cycle | Disruption leads to cell cycle arrest [5]. |

| RAD9A | DNA Repair | Loss impairs DNA damage repair, contributing to cell death [5]. |

| RPS9 | Ribosomal Protein | May affect protein synthesis and cancer cell survival networks [5]. |

Proposed Experimental Workflow

The following workflow outlines the key steps for evaluating the efficacy of this compound in TNBC models. You can adapt the details, such as cell lines and drug concentrations, based on your specific research context.

Detailed Methodologies for Key Experiments

1. Cell Culture and Compound Treatment

- Cell Lines: Use established TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468). Include a non-neoplastic mammary epithelial cell line (e.g., MCF-10A) as a control for selectivity [5].

- Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

- Treatment Protocol: Plate cells and allow to adhere for 24 hours. Treat with a concentration gradient of this compound (e.g., 0.001 µM to 1 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO at the same dilution as the highest drug concentration).

2. Cell Viability and Proliferation Assay

- Recommended Assay: CellTiter-Glo Luminescent Cell Viability Assay [6]. This ATP-based assay is highly sensitive and suitable for high-throughput screening.

- Procedure:

- After treatment, equilibrate plates to room temperature for 30 minutes.

- Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Record luminescence using a plate reader.

- Data Analysis: Normalize luminescence of treated wells to the vehicle control (DMSO) to calculate the percentage of viability. Plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).

3. Apoptosis Detection by Flow Cytometry

- Recommended Assay: Annexin V/7-AAD Staining [6] [4]. This method distinguishes early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.

- Procedure:

- Harvest cells (both adherent and floating) by trypsinization and combine them.

- Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

- Add Annexin V-FITC and 7-AAD to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

- Within one hour, analyze the cells using a flow cytometer. Use FITC and PerCP-Cy5-5 (or equivalent) channels.

- Data Analysis: Use flow cytometry software to create dot plots and quantify the percentage of cells in each quadrant.

4. Mechanistic Analysis via Immunoblotting and Proteomics

- Immunoblotting (Western Blot): Confirm the degradation of client proteins and induction of apoptosis.

- Proteomic Analysis: For a comprehensive, unbiased view, a bottom-up LC-MS/MS proteomics approach can be employed to identify global changes in the proteome following this compound treatment, as described in the literature for other HSP90 inhibitors [5].

Anticipated Results and Analysis

The quantitative data generated from the above experiments can be summarized for clear comparison. The table below outlines the expected outcomes.

| Experimental Assay | Key Parameters to Measure | Expected Outcome with this compound |

|---|---|---|

| Viability (CellTiter-Glo) | IC₅₀ value at 48h | Dose-dependent reduction in viability; lower IC₅₀ indicates higher potency. |

| Apoptosis (Annexin V/7-AAD) | % Total Apoptotic Cells | Significant increase in apoptotic population compared to control. |

| Immunoblotting | Cleaved Caspase-3 Level | Strong band intensity increase, confirming activation of apoptotic machinery. |

| Immunoblotting | AKT Client Protein Level | Marked reduction in band intensity, confirming on-target HSP90 inhibition. |

Critical Considerations for Researchers

- Combination Strategies: HSP90 inhibitor monotherapy often faces clinical limitations. Explore rational combinations, such as with PI3K/AKT/mTOR inhibitors, for which strong preclinical synergy has been demonstrated [6] [3].

- Biomarker Identification: The efficacy of HSP90 inhibitors can be highly variable. Investigate potential biomarkers for patient stratification, such as the presence of the "epichaperome," a dysregulated chaperone network found in some cancers that may predict sensitivity [7] [6].

- Off-Target Toxicity: Carefully monitor the induction of the heat shock response (upregulation of HSP70) in your experiments, as this is a known compensatory mechanism that can limit efficacy [3].

I hope this synthesized protocol provides a robust starting point for your research. Should you require further details on a specific methodological step, please feel free to ask.

References

- 1. Targeted protein degradation of HSP90 and associated ... [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the structures, mechanisms and targeting of ... [nature.com]

- 3. Combination Strategies with HSP90 Inhibitors in Cancer ... [mdpi.com]

- 4. Programmed cell death in triple-negative breast cancer [cmbl.biomedcentral.com]

- 5. Proteomic Analysis of Hsp90β-Selective Inhibitors Against ... [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling ... [pmc.ncbi.nlm.nih.gov]

- 7. Epichaperomes: redefining chaperone biology and ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Zelavespib (PU-H71) PET Imaging of Epichaperomes in Cancer and Neurodegenerative Disorders

Introduction to Epichaperome Biology and Zelavespib Mechanism

Epichaperomes represent a pathological transformation of the cellular chaperone system wherein chaperones, co-chaperones, and other factors form stable, long-lived assemblies that serve as scaffolding platforms to rewire protein-protein interaction (PPI) networks in diseased cells and tissues [1]. Unlike canonical chaperones that facilitate protein folding through transient interactions, epichaperomes create aberrant stable interactions that disrupt normal proteostasis and drive disease phenotypes in cancer and neurodegenerative disorders [2] [1]. These structures are characterized by their distinctive biochemical properties, including resistance to dissociation and prolonged lifetime, which differentiates them from physiological chaperone complexes.

The small molecule This compound (PU-H71) is a first-in-class epichaperome disruptor that specifically targets heat shock protein 90 (HSP90) when incorporated into epichaperome assemblies [2] [1]. This compound exhibits a unique mechanism of action characterized by extended on-target residence time—ranging from 24 to 100 hours in human tumors—despite rapid plasma clearance and minimal retention in non-diseased tissues [2]. This remarkable pharmacokinetic profile emerges from a multi-step process wherein this compound first becomes trapped when bound to epichaperomes, subsequently inducing disassembly of these pathological structures through a process governed by target disassembly kinetics rather than simple drug-target unbinding kinetics [2].

Table 1: Key Characteristics of Epichaperomes versus Canonical Chaperones

| Characteristic | Epichaperomes | Canonical Chaperones |

|---|---|---|

| Structure | Stable, long-lived hetero-oligomeric assemblies | Dynamic, transient complexes |

| Cellular Context | Primarily in diseased cells and tissues | Ubiquitously expressed in all cell types |

| Function | Pathological scaffolding rewiring PPI networks | Protein folding, stabilization, and degradation |

| HSP90 Conformation | Disease-specific conformational mutants | Physiological conformations |

| Response to this compound | Prolonged binding and disassembly | Rapid dissociation |

| Formation Drivers | Pathological post-translational modifications under cellular stress | Normal physiological regulation |

The therapeutic significance of epichaperome targeting stems from their disease-specific expression and critical role in maintaining pathological cellular states through network-level dysregulation [1] [3]. Epichaperomes have been identified as key drivers in various cancers and neurodegenerative disorders including Alzheimer's disease and Parkinson's disease, making them compelling targets for both therapeutic intervention and diagnostic imaging [2] [4]. The development of this compound-based PET imaging (PU-PET) represents a breakthrough in personalized medicine approaches for these conditions, enabling non-invasive detection and quantification of epichaperome expression in vivo [4] [3].

PU-PET Imaging Protocol: Radiotracer Preparation and Image Acquisition

Radiotracer Synthesis and Quality Control

The radiolabeling protocol for this compound-PET imaging employs iodine-124 (^124I) conjugation to create [^124I]-PU-H71, leveraging the compound's endogenous iodine moiety for efficient radiolabeling [2]. The synthesis follows a multi-step procedure:

- Begin with precursor preparation of the non-radioactive this compound core structure according to established synthetic routes [2] [4]. Confirm chemical identity and purity through mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis prior to radiolabeling.

- Perform iodine-124 incorporation using chloramine-T or iodogen oxidation methods to introduce the radioactive iodine atom. Reaction conditions should be optimized for temperature (20-25°C), pH (7.0-7.5), and reaction time (15-30 minutes) to maximize radiochemical yield while maintaining compound stability.

- Conduct purification using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution. Collect the product fraction at the retention time corresponding to authentic this compound standard.

- Perform quality control assessments including: (1) radiochemical purity (>95% by radio-HPLC), (2) specific activity (>1.5 GBq/μmol), (3) sterility testing (bacterial/fungal culture), (4) endotoxin testing (<0.5 EU/mL), and (5) stability analysis (maintenance of purity for at least 2 half-lives when stored in ethanol/saline at -20°C).

For laboratories without on-site radiochemistry capabilities, commercial sourcing of GMP-grade [^124I]-PU-H71 from authorized radiopharmaceutical suppliers is recommended, with appropriate verification of certificate of analysis parameters prior to clinical use.

Subject Preparation and Tracer Administration

Proper subject preparation is critical for obtaining high-quality, reproducible PET images with [^124I]-PU-H71:

- Implement a fasting protocol requiring subjects to fast for at least 4-6 hours prior to tracer administration to stabilize blood glucose levels and reduce potential competition with endogenous ligands for target binding.

- Ensure hydration status by encouraging oral water intake (500 mL) approximately 1 hour before scanning to promote renal clearance and reduce background signal.

- Obtain vital sign measurements including heart rate, blood pressure, and temperature immediately before tracer injection to establish baseline physiological parameters.

- Administer thyroid blocking with potassium iodide (100 mg orally) 1 hour prior to radiotracer administration to prevent unnecessary radiation exposure to the thyroid gland from free radioiodine.

- Perform intravenous injection of [^124I]-PU-H71 using a controlled infusion system, with typical administered activities of 74-185 MBq (2-5 mCi) for human studies, adjusted based on body weight and scanner sensitivity.

- Maintain the subject in a quiet, relaxed environment during the uptake period to minimize stress-induced changes in epichaperome expression that could confound imaging results.

Image Acquisition Parameters

Image acquisition should follow a standardized protocol optimized for [^124I]-PU-H71 kinetics and physical properties: